An In-depth Technical Guide to p-Nitrophenyl Nonyl Ether: Properties, Synthesis, and Applications
An In-depth Technical Guide to p-Nitrophenyl Nonyl Ether: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of p-Nitrophenyl nonyl ether, a chemical compound of interest to researchers and professionals in organic synthesis, materials science, and drug development. We will delve into its core chemical and physical properties, explore its synthesis and reactivity, and discuss its current and potential applications, grounded in established scientific principles and supported by relevant literature.
Introduction to p-Nitrophenyl Nonyl Ether
p-Nitrophenyl nonyl ether, systematically named 1-nitro-4-(nonyloxy)benzene, is an aromatic ether characterized by a nonyl chain linked to a p-nitrophenyl group.[1] The presence of the electron-withdrawing nitro group and the long alkyl chain imparts a unique combination of properties to the molecule, influencing its solubility, reactivity, and potential applications. This guide aims to serve as a detailed resource for scientists looking to understand and utilize this compound in their research endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application. The key identifiers and properties of p-Nitrophenyl nonyl ether are summarized below.
Core Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-nitro-4-(nonyloxy)benzene | [1] |
| CAS Number | 86702-46-7 | [1] |
| Molecular Formula | C15H23NO3 | [1] |
| Molecular Weight | 265.35 g/mol | [1] |
| Appearance | Not explicitly documented, likely a solid at room temperature based on similar compounds. | N/A |
| Calculated logP | 5.8 | [1] |
| Calculated Water Solubility | -5.59 (log10 mol/L) | [2] |
Note: Some physical properties are calculated values and should be confirmed experimentally for critical applications.
Ethers, in general, have lower boiling points than alcohols of comparable molecular weight due to the absence of hydrogen bonding between ether molecules.[3] However, the boiling point of p-nitrophenyl nonyl ether is expected to be significantly higher than that of simple ethers due to its larger molecular mass and the polarity imparted by the nitro group. Its solubility in water is predicted to be low, a common characteristic for ethers with long alkyl chains, which dominate the molecule's overall polarity.[3] Conversely, it is expected to be soluble in common organic solvents.[3]
Spectroscopic Signature
Spectroscopic analysis is crucial for the identification and characterization of p-nitrophenyl nonyl ether.[4]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the p-substituted benzene ring, likely appearing as two doublets in the downfield region (around 6.9-8.2 ppm). The protons on the carbon adjacent to the ether oxygen (-O-CH₂-) would be deshielded and appear in the range of 3.4-4.5 ppm.[5][6] The remaining protons of the nonyl chain would appear as a series of multiplets in the upfield region (around 0.8-1.8 ppm), with the terminal methyl group appearing as a triplet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the nitro group and the carbon attached to the ether oxygen being significantly shifted. Carbons adjacent to the ether oxygen typically appear in the 50-80 ppm range.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong C-O stretching vibration for the ether linkage, typically found in the 1000-1300 cm⁻¹ region.[5] Additionally, strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of aromatic C-H and aliphatic C-H stretching vibrations will also be evident.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 265.[1] Fragmentation patterns would likely involve cleavage of the ether bond and loss of the nitro group.
Synthesis and Reactivity
Synthetic Approach: The Williamson Ether Synthesis
The most common and straightforward method for synthesizing p-nitrophenyl nonyl ether is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. Two primary variations of this approach are feasible:
-
Reaction of p-nitrophenoxide with a nonyl halide: This is the preferred route. p-Nitrophenol is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the p-nitrophenoxide anion, which then acts as a nucleophile, attacking the electrophilic carbon of a nonyl halide (e.g., 1-bromononane).
-
Reaction of sodium nonyloxide with p-nitrochlorobenzene: While possible, this route is generally less favored due to the reduced reactivity of the aryl halide towards nucleophilic aromatic substitution. However, under forcing conditions or with the aid of a catalyst, this reaction can proceed. A similar procedure is documented for the synthesis of p-nitrodiphenyl ether, which utilizes a copper catalyst.[7]
Below is a detailed, self-validating experimental protocol for the synthesis of p-nitrophenyl nonyl ether via the first approach.
Experimental Protocol: Synthesis of p-Nitrophenyl Nonyl Ether
-
Reagents and Materials:
-
p-Nitrophenol
-
1-Bromononane
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-nitrophenol (1.0 eq), 1-bromononane (1.1 eq), and potassium carbonate (2.0 eq).
-
Add a sufficient volume of anhydrous acetone to dissolve the reactants and allow for efficient stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (p-nitrophenol) is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted p-nitrophenol) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure p-nitrophenyl nonyl ether.
-
Validation: The purity and identity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) as described in section 2.2. The obtained spectra should match the expected patterns for p-nitrophenyl nonyl ether.
-
Caption: Workflow for the synthesis of p-Nitrophenyl nonyl ether.
Reactivity Profile
The reactivity of p-nitrophenyl nonyl ether is primarily dictated by the three main components of the molecule: the nitro group, the aromatic ring, and the ether linkage.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium dithionite. This transformation yields 4-(nonyloxy)aniline, a valuable intermediate for the synthesis of dyes, pharmaceuticals, and polymers.
-
Electrophilic Aromatic Substitution: The p-nitrophenyl group is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro group. Further substitution on the aromatic ring is therefore challenging.
-
Nucleophilic Aromatic Substitution: While the ether oxygen is an activating group, the presence of the strongly deactivating nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. However, the ether linkage itself is generally stable under these conditions.
-
Cleavage of the Ether Linkage: Ether linkages are generally robust. However, the ether bond in p-nitrophenyl nonyl ether can be cleaved under harsh conditions, such as with strong acids (e.g., HBr or HI). The presence of the nitro group may also influence the stability of the ether linkage under specific enzymatic or photochemical conditions. For instance, o-nitrobenzyl ethers are known to be photocleavable, a property utilized in drug delivery systems.[8]
Applications in Research and Development
The unique structure of p-nitrophenyl nonyl ether lends itself to several potential applications, particularly in the fields of biochemistry and drug discovery.
-
Enzyme Assays: p-Nitrophenyl esters are widely used as substrates in enzymatic assays, where the release of p-nitrophenolate upon hydrolysis can be conveniently monitored spectrophotometrically.[9] While p-nitrophenyl nonyl ether is not an ester, its structural similarity to these substrates suggests it could be investigated as a potential substrate or inhibitor for certain classes of enzymes, particularly those that process long-chain hydrophobic molecules.
-
Drug Development and Medicinal Chemistry: The broader class of nitrophenyl ethers has garnered interest in medicinal chemistry. For example, certain nitrophenyl ether compounds have been patented as PD-1/PD-L1 inhibitors for cancer immunotherapy.[10] The long nonyl chain in p-nitrophenyl nonyl ether could be exploited to enhance membrane permeability or to target specific hydrophobic pockets in proteins. Furthermore, the nitroaromatic moiety is a known pharmacophore in some drug classes, although its potential for toxicity must be carefully evaluated.
-
Probes for Biological Systems: The combination of a hydrophobic tail and a polar, spectroscopically active headgroup makes p-nitrophenyl nonyl ether a candidate for use as a molecular probe to study biological membranes or the hydrophobic interiors of proteins.
Safety and Handling
-
Potential Hazards: Based on data for p-nitrophenol, p-nitrophenyl nonyl ether should be considered potentially toxic if swallowed and harmful in contact with skin or if inhaled.[11] Prolonged or repeated exposure may cause organ damage.[12] Nitroaromatic compounds can also be associated with methemoglobinemia.
-
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
-
Dispose of waste in accordance with local, state, and federal regulations.
-
It is imperative to consult the most recent Safety Data Sheet (SDS) for p-nitrophenyl nonyl ether before handling the compound.
Conclusion
p-Nitrophenyl nonyl ether is a versatile molecule with a rich chemical profile. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. The interplay of its hydrophobic nonyl chain and its electron-deficient nitroaromatic ring opens up avenues for its application in diverse areas, from synthetic chemistry to the life sciences. As with any chemical compound, a thorough understanding of its properties and a commitment to safe handling practices are essential for its successful and responsible use in research and development.
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